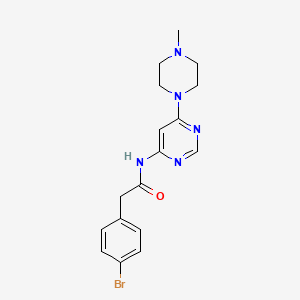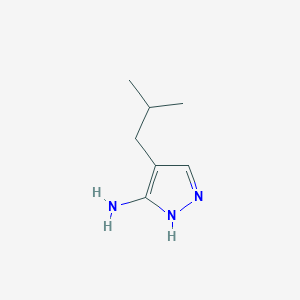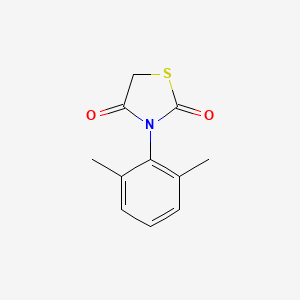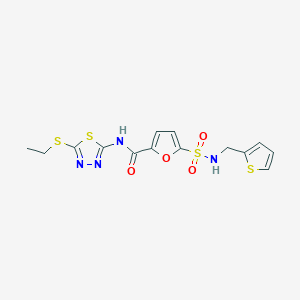![molecular formula C17H17N5O2S B2646227 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 863003-25-2](/img/structure/B2646227.png)
7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C17H17N5O2S and a molecular weight of 355.42. It is a type of pyrimidopyrimidine, which is a class of compounds consisting of two fused pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidopyrimidine core, which is a bicyclic system with two nitrogen atoms in each ring . The compound also contains a cyclopropyl group, two methyl groups, a pyridin-2-ylmethylsulfanyl group, and a dione group.Chemical Reactions Analysis
The reactivity of the substituents linked to the ring carbon and nitrogen atoms plays a significant role in the chemical reactions of pyrimidopyrimidines . The specific reactions that “7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” undergoes would depend on the conditions and reagents used.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research on pyrimidine derivatives showcases various synthetic approaches and reactivity profiles that could be applicable to the synthesis and further functionalization of 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione. For instance, studies on regioselective amination of condensed pyrimidines present methodologies that might be adapted for functionalizing similar structures, emphasizing the role of liquid ammonia and oxidizing agents in introducing amino groups at specific positions on the pyrimidine ring A. Gulevskaya, A. F. Pozharskii, S. V. Shorshnev, E. Zheltushkina, 1994. Such methodologies could potentially be applied to the targeted compound for introducing functional groups or modifying existing ones.
Heterocyclic Compound Synthesis
The synthesis of new heterocyclic compounds, including pyrido[2,3-d]pyrimidine derivatives through multi-component condensations, reveals the versatility of pyrimidine scaffolds in constructing complex molecular architectures. These syntheses often involve reactions with dimedone or cyclohexane-1,3-dione and various esters, highlighting the potential of pyrimidine derivatives in forming boron chelates and other complex structures A. Komkov, M. A. Prezent, A. V. Ignatenko, I. P. Yakovlev, V. Dorokhov, 2006. This area of research could inform efforts to synthesize and explore the chemical properties of 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione.
Biological Activity
While direct studies on the biological activities of 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione were not found, research on related pyrimidine derivatives underscores the potential for significant antibacterial and anticancer properties. For example, novel pyrimidine diones have demonstrated potent antibacterial and anticancer activities, suggesting a promising avenue for future research into the biological applications of related compounds O. S. Aremu, Kaalin Gopaul, Pramod Kadam, Moganavelli Singh, C. Mocktar, Parvesh Singh, N. Koorbanally, 2017.
Zukünftige Richtungen
The study of pyrimidopyrimidines is a rapidly growing area of organic synthesis due to their wide range of biological activities . Future research may focus on developing new synthesis methods, exploring the reactivities of the substituents, and investigating the biological applications of these compounds .
Eigenschaften
IUPAC Name |
7-cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-21-14-12(16(23)22(2)17(21)24)15(20-13(19-14)10-6-7-10)25-9-11-5-3-4-8-18-11/h3-5,8,10H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMWQQXWHOKZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC4=CC=CC=N4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2646153.png)

![2-(2-Cyanopyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2646155.png)
![1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine](/img/structure/B2646156.png)

![Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate](/img/structure/B2646159.png)

![6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine](/img/structure/B2646161.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2646162.png)

![N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2646165.png)
